molecular formula C32H68Si B8744771 Tetraoctylsilane

Tetraoctylsilane

Cat. No.: B8744771
M. Wt: 481.0 g/mol
InChI Key: CZFVBIJYVFABOJ-UHFFFAOYSA-N
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Description

Tetraoctylsilane (chemical formula: C₃₂H₆₈Si; molecular weight: 480.99 g/mol) is a tetra-substituted organosilicon compound featuring four octyl (C₈H₁₇) groups bonded to a central silicon atom. As a fully alkylated silane, it lacks hydrolyzable groups (e.g., chloro, alkoxy), rendering it chemically inert under standard conditions. This hydrophobic compound is typically utilized in applications requiring non-reactive lubricants, hydrophobic coatings, or additives in polymer formulations. Its long alkyl chains contribute to low surface energy, making it effective in reducing friction and repelling water .

Properties

Molecular Formula

C32H68Si

Molecular Weight

481.0 g/mol

IUPAC Name

tetraoctylsilane

InChI

InChI=1S/C32H68Si/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-32H2,1-4H3

InChI Key

CZFVBIJYVFABOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tetraoctylsilane with structurally or functionally analogous organosilicon compounds, emphasizing molecular features, reactivity, and applications.

Table 1: Key Properties of this compound and Analogous Silanes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
This compound C₃₂H₆₈Si 480.99 Four octyl groups Hydrophobic, inert, low reactivity Lubricants, coatings, additives [N/A]
Triethylsilane C₆H₁₆Si 116.28 Three ethyl groups Reducing agent, volatile Organic synthesis (e.g., ketone reduction)
Trimethyl(octadecyloxy)silane C₂₁H₄₄OSi 344.65 Methyl, octadecyloxy Hydrolyzable alkoxy group Surface modification, coatings
Octadecyltrichlorosilane C₁₈H₃₇Cl₃Si 387.93 Trichloro, octadecyl Reactive, forms SAMs* on hydroxyl surfaces Hydrophobic coatings, nanotechnology
3,3′-Tetrathiobis(propyl-triethoxysilane) C₁₈H₄₂O₆S₄Si₂ 538.95 Ethoxy, tetrathio Crosslinking via sulfur bonds Rubber vulcanization, adhesives

*SAMs: Self-assembled monolayers

Structural and Functional Analysis

Substituent Effects on Reactivity

  • This compound ’s fully alkylated structure ensures minimal reactivity, contrasting with chlorosilanes (e.g., Octadecyltrichlorosilane) or alkoxysilanes (e.g., Trimethyl(octadecyloxy)silane), which undergo hydrolysis to form siloxane bonds .
  • Triethylsilane ’s short ethyl groups and lack of steric hindrance enable its use as a reducing agent in organic synthesis, a role incompatible with bulky this compound .

Hydrophobicity and Surface Activity Both this compound and Octadecyltrichlorosilane impart hydrophobicity, but the latter forms covalent bonds with substrates (e.g., glass, metals), offering durable coatings. This compound, while less adherent, serves as a non-reactive lubricant .

Thermal and Chemical Stability

  • Trimethyl(octadecyloxy)silane ’s alkoxy group confers moderate reactivity, whereas This compound ’s inertness suits high-temperature or corrosive environments .

Research Findings and Contradictions

  • highlights discrepancies in molecular weight data for Trimethyl(octadecyloxy)silane, underscoring the need for source validation when comparing silanes.
  • and demonstrate how substituent choice (chloro vs. thio) dictates application scope, reinforcing this compound’s role in non-reactive systems.

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